![molecular formula C8H5NO3 B034168 [1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole CAS No. 106253-13-8](/img/structure/B34168.png)
[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, one efficient method involves the reaction of 2-aminophenol with an aldehyde in the presence of a metal catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the dioxole ring.
Dioxolo[4,5-g]quinoline: Contains a quinoline ring fused with a dioxole ring.
Dioxolo[4,5-g]pyridine: Features a pyridine ring fused with a dioxole ring.
Uniqueness
7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole is unique due to its fused benzoxazole and dioxole ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
CAS-Nummer |
106253-13-8 |
---|---|
Molekularformel |
C8H5NO3 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-9-12-7/h1-3H,4H2 |
InChI-Schlüssel |
JPRCLWAEGDLSHQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
Kanonische SMILES |
C1OC2=C(O1)C3=C(C=C2)C=NO3 |
Synonyme |
[1,3]Dioxolo[4,5-g]-1,2-benzisoxazole(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.